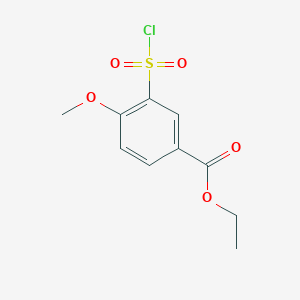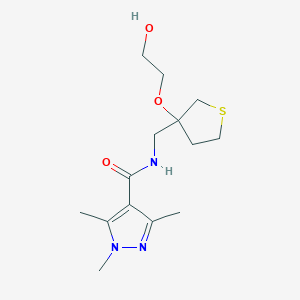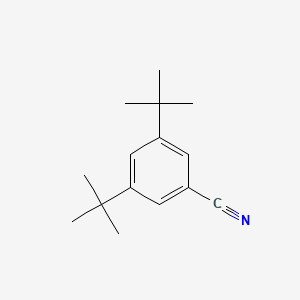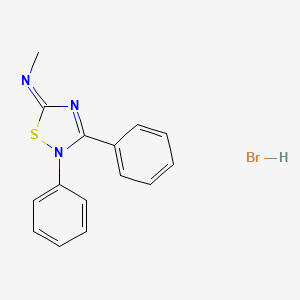
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
Übersicht
Beschreibung
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. This compound is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is a useful reagent for organic synthesis and is commonly used in the synthesis of a variety of compounds. It is also used in the development of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst for the synthesis of polyesters and polyamides. In addition, it is used as a reagent for the synthesis of aromatic heterocycles and as a reagent for the synthesis of carboxylic acids.
Wirkmechanismus
The mechanism of action of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is not completely understood. However, it is believed that the reaction proceeds via a nucleophilic substitution reaction in which the ethyl Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateate reacts with the 4-methoxybenzoyl chloride to form the ethyl ester. The reaction is catalyzed by the base and proceeds through a series of steps in which the chlorine atom is replaced by the ethyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate are not well understood. However, it is known to be a mild irritant and may cause skin and eye irritation. It is also known to be toxic if ingested and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate in laboratory experiments is its high reactivity and low cost. It is also easy to handle and can be stored at room temperature. The main limitation of using this reagent is its toxicity, which can be hazardous if not handled properly.
Zukünftige Richtungen
Future research on ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate could include further studies on its mechanism of action, its biochemical and physiological effects, and its possible applications in different fields. Additionally, further research could be done to investigate the potential of this compound as a catalyst for the synthesis of polyesters and polyamides. Finally, research could be done to explore the potential of this compound as a reagent for the synthesis of carboxylic acids and aromatic heterocycles.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGNRJELOOOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)


![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)


![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)